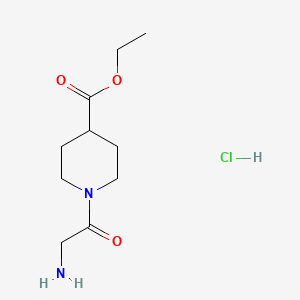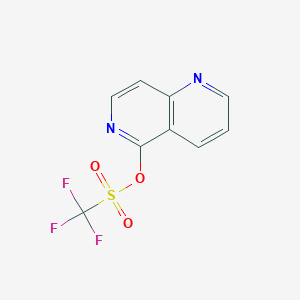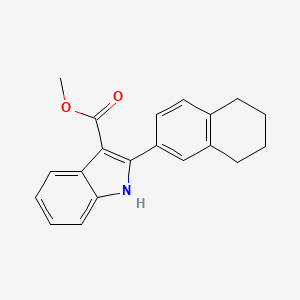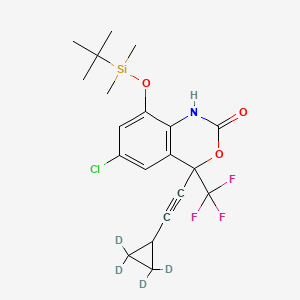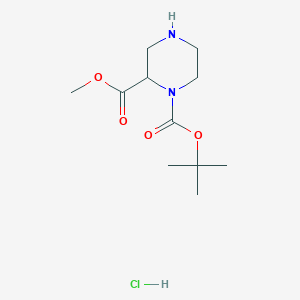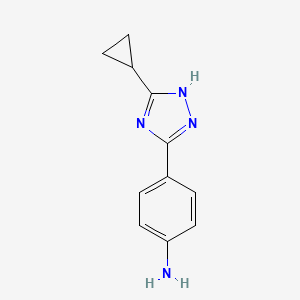
4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline
Overview
Description
4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)aniline, also known as 4-CPA, is an organic compound containing a cyclopropyl group attached to a triazole ring. It is a colorless, slightly soluble solid and is used mainly as a research chemical in scientific studies. It has a variety of applications in research and industry, including its use in synthesis, as a reagent in organic reactions, and as a ligand in coordination chemistry.
Scientific Research Applications
Triazole Derivatives in Drug Development
Triazole derivatives, including compounds like 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline, play a significant role in pharmaceutical research due to their diverse biological activities. These compounds are known for their potential in developing new drugs with anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, among others. The versatility in their structural modifications allows for the exploration of various therapeutic avenues. Ferreira et al. (2013) highlighted the importance of triazole derivatives in drug development, emphasizing their broad range of biological activities and the ongoing interest in discovering new therapeutic prototypes, particularly for emerging diseases and those resistant to current treatments (Ferreira et al., 2013).
Synthetic Routes and Chemical Properties
The chemical synthesis of 1,2,3-triazole derivatives, including this compound, is of great interest due to their significant applications in drug discovery and material science. Kaushik et al. (2019) reviewed various synthetic routes for 1,4-disubstituted 1,2,3-triazoles, highlighting the use of copper and non-copper catalysts, different solvents, and substrates. These synthetic methodologies enable the production of triazole compounds with a broad spectrum of biological activities, supporting their use in creating new biologically active compounds (Kaushik et al., 2019).
Environmental Applications
Beyond pharmaceuticals, triazole derivatives, including aniline-based compounds, have been explored for environmental applications. For instance, Chaturvedi and Katoch (2020) discussed various remedial technologies for eliminating aniline and its derivatives from wastewater. Advanced Oxidation Processes (AOPs) were identified as efficient and cost-effective technologies for this purpose, highlighting the versatility of triazole compounds in addressing environmental concerns (Chaturvedi & Katoch, 2020).
CO2 Utilization and Green Chemistry
The chemical fixation of CO2 with aniline derivatives to synthesize functionalized azole compounds represents an innovative approach in green chemistry. Vessally et al. (2017) reviewed the synthesis of benzene-fused azole compounds from aniline and CO2, demonstrating an environmentally friendly methodology that leverages the reactivity of aniline derivatives for creating value-added chemicals (Vessally et al., 2017).
Mechanism of Action
Mode of Action
The compound likely interacts with specific receptors or enzymes due to its structural features. The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, accompanied by simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond . This interaction may lead to conformational changes or alterations in enzymatic activity.
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can impact the compound’s efficacy and stability. These factors may alter its pharmacokinetics and overall therapeutic effect.
Its unique structure warrants exploration for potential therapeutic applications . 🌟
properties
IUPAC Name |
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c12-9-5-3-8(4-6-9)11-13-10(14-15-11)7-1-2-7/h3-7H,1-2,12H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJYUNISHWNLLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NN2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




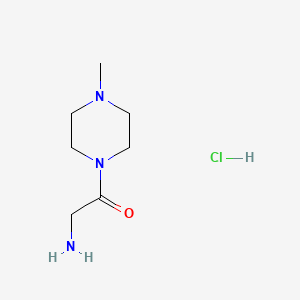
![2-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)ethanol](/img/structure/B1520657.png)



![1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1520664.png)
